molecular formula C18H18N2O3 B3030827 Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 96428-50-1

Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No. B3030827
CAS RN: 96428-50-1
M. Wt: 310.3
InChI Key: RLYGWMBGMXQDQC-UHFFFAOYSA-N
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Description

Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds characterized by a fused imidazole and pyridine ring structure. These compounds have been the subject of extensive research due to their diverse pharmacological properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions starting from various precursors. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a similar compound, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Another example is the synthesis of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which are prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines . These methods highlight the versatility of synthetic approaches in creating imidazo[1,2-a]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined and found to be consistent with the molecular structure optimized by DFT . These analyses provide insights into the conformation and electronic properties of the molecules, which are crucial for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions that modify their structure and potentially enhance their biological activity. For instance, methylation at position 8 in the pyridine moiety of related compounds has been explored to optimize biological properties such as analgesic effects . Additionally, the reactivity of these compounds with amino acids and other nucleophiles can lead to the formation of diverse heterocyclic structures with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of substituents on the imidazo[1,2-a]pyridine core can affect properties such as solubility, stability, and reactivity. For example, the introduction of an ethyl group at the 2-position of the imidazo[1,2-a]pyridine ring can impact the compound's electronic properties and molecular interactions . Understanding these properties is essential for the development of new compounds with desired pharmacological profiles.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives The compounds were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an EtOH/TEA solution. The structure of the synthesized compounds was confirmed using elemental analysis and spectroscopic data, indicating potential applications in scientific research, particularly in material science and medicinal chemistry (Mohamed, 2014), (Mohamed, 2021).

Synthesis of Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines

Derivatives of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds served as synthons for the synthesis of complex polyheterocyclic systems, highlighting their versatility in creating diverse molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- Carboxylic Acids The synthesis involved a three-component condensation reaction using cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes. The process highlights an innovative approach in combinatorial chemistry, contributing to medicinal and biological sciences (Marandi, 2018).

Biological and Medicinal Applications

Inhibitors of TNF-alpha Expression in T cells Hexahydroimidazo[1,2-a]pyridines were synthesized and evaluated for their ability to inhibit TNF-alpha promoter activity in T cells. Compound 3b specifically showed significant inhibitory effects, demonstrating the compound's potential for therapeutic use in immune response regulation (Rether et al., 2008).

Derivatives as Potential DNA Intercalaters A study on the synthesis of heterocycles from aryl bis-isothiocyanates indicated the potential of these compounds as DNA intercalaters, suggesting their applications in fields like genetic engineering and pharmaceuticals (Ebrahimlo & Khalafy, 2008).

Future Directions

Imidazo[1,2-a]pyridine derivatives have shown a broad range of biological activities, making them an attractive scaffold for drug discovery research . Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

ethyl 2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-18(21)16-13(2)19-17-15(10-7-11-20(16)17)23-12-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYGWMBGMXQDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658613
Record name Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate

CAS RN

96428-50-1
Record name Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25 g (124.8 mmol) of 2-amino-3-benzyloxypyridine were dissolved in 781 ml of ethanol, 102.7 g (624.2 mmol) of ethyl 2-chloroacetoacetate and two tablespoons of 4 A molecular sieve were added, and the reaction mixture was then heated at reflux (bath temperature 100° C.) for 2 days. The mixture was concentrated, and excess ethyl 2-chloroacetoacetate was removed on a rotary evaporator with dry ice cooling. The residue was purified by silica gel chromatography (mobile phase cyclohexane:ethyl acetate gradient 9:1, 4:1). This gave 20.81 g of the target compound (54% of theory, purity 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
781 mL
Type
solvent
Reaction Step One
Quantity
102.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

25 g of 2-amino-3-benzyloxypyridine (124.8 mmol, 1 equivalent) were dissolved in 781 ml of ethanol, and 102.7 g of ethyl 2-chloroacetoacetate (624.2 mmol, 5 equivalents) and 15 g of 4 Å molecular sieve were added. The mixture was heated at reflux for 2 d (bath temperature 100° C.). The mixture was then concentrated and excess ethyl 2-chloroacetoacetate was distilled off on a rotary evaporator with dry ice-cooling. The residue was purified by silica gel chromatography (mobile phase cyclohexane:ethyl acetate 9:1, 4:1). This gave 20.81 g of the title compound (54% of theory).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
781 mL
Type
solvent
Reaction Step One
Quantity
102.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate
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Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate
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Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate

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